molecular formula C5H9FO3 B8676802 ethyl (2-fluoroethyl) carbonate CAS No. 10117-03-0

ethyl (2-fluoroethyl) carbonate

Cat. No.: B8676802
CAS No.: 10117-03-0
M. Wt: 136.12 g/mol
InChI Key: XLHKMGHXUXYDQJ-UHFFFAOYSA-N
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Description

ethyl (2-fluoroethyl) carbonate is an organic compound with the molecular formula C5H9FO3. It is a derivative of carbonic acid, where one of the ethyl groups is substituted with a 2-fluoroethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

ethyl (2-fluoroethyl) carbonate can be synthesized through the reaction of 2-fluoroethanol with chloroethyl carbonate in the presence of a base such as pyridine. The reaction typically involves the following steps:

    Preparation of 2-fluoroethanol: This can be achieved by reacting ethylene carbonate with potassium hydrogendifluoride in 1-methyl-2-pyrrolidinone.

    Formation of Ethyl 2-fluoroethyl Carbonate: The 2-fluoroethanol is then reacted with chloroethyl carbonate in the presence of pyridine.

Industrial Production Methods

In industrial settings, the production of ethyl 2-fluoroethyl carbonate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

ethyl (2-fluoroethyl) carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

ethyl (2-fluoroethyl) carbonate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 2-fluoroethyl carbonate exerts its effects is primarily related to its chemical structure:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl (2-fluoroethyl) carbonate is unique due to the presence of the fluorine atom, which imparts specific properties such as higher stability and conductivity in electrochemical applications. This makes it a valuable compound in the development of advanced materials and energy storage solutions .

Properties

CAS No.

10117-03-0

Molecular Formula

C5H9FO3

Molecular Weight

136.12 g/mol

IUPAC Name

ethyl 2-fluoroethyl carbonate

InChI

InChI=1S/C5H9FO3/c1-2-8-5(7)9-4-3-6/h2-4H2,1H3

InChI Key

XLHKMGHXUXYDQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OCCF

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 100 mL PFA-flask fluoroethyl fluoroformate (27.0 g, 245 mmol) was added to dry NaF (15 g; 357 mmol). After cooling the mixture to −78° C. ethanol (12 mL, 310 mmol) was added over a period of 15 min. The mixture was stirred at −78° C. for 30 min. After warming up to room temperature the reaction was stirred for further 16 h. After addition of 5 g molecular sieve (0.4 nm) and stirring for 4 h at room temperature, all solids were removed by filtration and the resulting crude product was purified by distillation under reduced pressure (100 mbar).
Name
fluoroethyl fluoroformate
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two

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